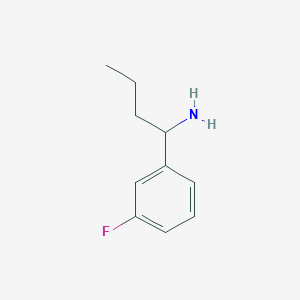

1-(3-Fluorophenyl)butan-1-amine

Description

Contextualization within Modern Organic Synthesis and Design

1-(3-Fluorophenyl)butan-1-amine is a primary amine that is structurally distinguished by a butyl chain and a fluorinated phenyl group attached to the same carbon atom. This compound and its analogs are of interest in organic synthesis due to the presence of a stereocenter at the benzylic position and the influence of the fluorine substituent on the molecule's properties. The fluorine atom, with its high electronegativity and relatively small size, can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule, making it a valuable functional group in the design of new compounds. nih.gov

The synthesis of such chiral amines is a key focus in modern organic chemistry. mdpi.com Asymmetric synthesis strategies are often employed to obtain specific stereoisomers, as the biological activity of chiral molecules can be highly dependent on their stereochemistry. mdpi.com The development of efficient and selective methods for the preparation of compounds like this compound is therefore an active area of research. mdpi.com

Significance as a Precursor and Structural Motif in Complex Molecule Assembly

The true significance of this compound in advanced chemical research lies in its role as a versatile building block for the synthesis of more complex molecules. The primary amine group is a nucleophilic center and can readily participate in a wide range of chemical transformations. msu.edu These include, but are not limited to, acylation, alkylation, and condensation reactions to form amides, secondary and tertiary amines, and imines, respectively. msu.edu

The fluorinated phenyl ring also offers a site for further functionalization through aromatic substitution reactions. The presence of the fluorine atom can direct incoming electrophiles to specific positions on the ring, allowing for controlled and predictable modifications. This dual reactivity makes this compound a valuable precursor for creating libraries of diverse compounds for screening in various applications.

Research Trajectories and Academic Relevance

Current research involving this compound and related structures is primarily directed towards the fields of medicinal chemistry and materials science. In medicinal chemistry, the incorporation of a fluorinated amine motif is a common strategy in the design of new therapeutic agents. The fluorine atom can enhance binding affinity to biological targets, improve metabolic stability, and increase bioavailability.

In the realm of materials science, chiral amines are utilized in the development of new catalysts and as resolving agents for the separation of racemic mixtures. The specific stereochemistry and electronic properties of this compound make it a candidate for these applications. The ongoing exploration of its properties and reactivity continues to provide valuable insights into the fundamental principles of organic chemistry and drug design.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C10H14FN |

| Molecular Weight | 167.22 g/mol chemscene.com |

| Boiling Point | 223.7±15.0 °C (Predicted) chemicalbook.com |

| Density | 1.020±0.06 g/cm3 (Predicted) chemicalbook.com |

| pKa | 8.99±0.10 (Predicted) chemicalbook.com |

| Physical Form | Solid (for hydrochloride salt) sigmaaldrich.com |

| Purity | ≥95% to 98% chemscene.comsigmaaldrich.com |

| Storage Temperature | 4°C, sealed, away from moisture (for hydrochloride salt) sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10H,2,4,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAAOXFAYOJLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Optimization of 1 3 Fluorophenyl Butan 1 Amine

Established Reaction Pathways for Primary Amine Synthesis

The synthesis of primary amines is a fundamental transformation in organic chemistry, with several well-established methods applicable to the preparation of 1-(3-Fluorophenyl)butan-1-amine.

Reductive Amination Strategies from Carbonyl Precursors

Reductive amination stands out as a widely used and versatile method for synthesizing amines from carbonyl compounds. wikipedia.orglibretexts.org This approach involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgyoutube.com For the synthesis of this compound, the logical precursor would be 3-fluorobutyrophenone.

The general two-step process of reductive amination can often be performed in a single pot, enhancing its efficiency. wikipedia.org The reaction is typically carried out under neutral or weakly acidic conditions. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is stable in acidic solutions and selectively reduces the imine in the presence of the ketone. wikipedia.orgmasterorganicchemistry.com

A biomimetic approach to the reductive amination of fluorinated aldehydes and ketones has also been explored, involving an azomethine-azomethine isomerization. nih.gov This method offers high chemical yields and utilizes low-cost reagents, making it a practical route for preparing fluorine-containing amines. nih.gov

Alternative Synthetic Routes and Their Comparative Analysis

While reductive amination is a primary method, other synthetic routes for primary amines exist. The Gabriel synthesis, a classic method, involves the alkylation of phthalimide (B116566) followed by hydrolysis. rsc.org However, this method often suffers from low atom economy due to the generation of a stoichiometric amount of phthalyl coproduct. rsc.org

Another approach involves the use of ammonia (B1221849) surrogates, which can offer advantages in terms of handling and reactivity. researcher.life Additionally, catalytic methods are continuously being developed to improve the efficiency and sustainability of amine synthesis. For instance, ruthenium-catalyzed hydrogenation-decarbonylation of amino acids provides a pathway to primary amines from renewable resources. chemistryviews.org

A comparative analysis of these methods highlights the advantages of reductive amination in terms of its broad applicability, mild reaction conditions, and amenability to one-pot procedures, making it a preferred method for the synthesis of this compound. wikipedia.org

Investigation of Stereoselective and Enantioselective Synthesis

The synthesis of chiral amines in an enantiomerically pure form is of significant importance, particularly in the pharmaceutical industry. nih.govyale.edu For this compound, which possesses a stereocenter at the carbon bearing the amino group, stereoselective synthesis is a key consideration.

Chiral Catalyst Applications in Asymmetric Synthesis

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. This is often achieved through the use of chiral catalysts. Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful strategy for the synthesis of chiral amines. acs.org Catalysts based on iridium, rhodium, and palladium, in combination with chiral ligands, have shown high efficacy in these transformations. acs.org

For instance, iridium complexes with chiral diamine ligands have been successfully used for the asymmetric hydrogenation of N-aryl imines. acs.org The use of chiral Brønsted acids as co-catalysts can further enhance the enantioselectivity of these reactions. acs.org

Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a valuable tool for asymmetric amine synthesis. researchgate.net Chiral phosphoric acids and their derivatives, for example, have been employed in the asymmetric reduction of imines. The use of tert-butanesulfinamide (tBS) as a chiral auxiliary is another widely adopted and reliable method for the asymmetric synthesis of a broad range of amines. nih.govyale.edu This method involves the condensation of tBS with a carbonyl compound, followed by nucleophilic addition and subsequent removal of the chiral auxiliary. nih.gov

Enantiomeric Resolution Techniques for Scalable Production

In cases where asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity, the resolution of a racemic mixture is a viable alternative for obtaining single enantiomers. nih.gov This can be achieved through several methods, including the formation of diastereomeric salts with a chiral resolving agent. For primary amines like this compound, chiral acids such as tartaric acid or mandelic acid can be used to form diastereomeric salts that can be separated by crystallization. nih.gov

Enzymatic kinetic resolution is another powerful technique for separating enantiomers. nih.gov Lipases, for instance, can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers. nih.gov Multi-enzymatic cascade systems have also been developed for the asymmetric synthesis of chiral amines, offering high selectivity and yield. mdpi.com

Process Intensification and Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. rsc.orgbenthamscience.com This includes maximizing atom economy, using less hazardous chemicals, and reducing energy consumption. rsc.org

In the context of synthesizing this compound, several green chemistry principles can be applied. Reductive amination itself is considered a relatively green process, especially when performed as a one-pot reaction, as it minimizes waste and procedural steps. wikipedia.org The use of catalytic methods, both with transition metals and organocatalysts, is inherently greener than stoichiometric approaches as it reduces the amount of waste generated. rsc.org

Solvent Selection and Waste Minimization

Waste minimization is a cornerstone of green chemistry and is intrinsically linked to solvent selection. The use of greener solvents, which are less toxic, biodegradable, and derived from renewable resources, is a key strategy. Furthermore, minimizing the volume of solvent used not only reduces waste but can also lead to more concentrated reaction mixtures, potentially increasing reaction rates. Recycling and reusing solvents are also crucial practices in minimizing the environmental footprint of the synthesis.

Table 1: Comparison of Solvents for Amine Synthesis

| Solvent | Boiling Point (°C) | Key Considerations | Waste Profile |

| Ethanol | 78.37 | Good solubility for many reactants, relatively low toxicity, renewable resource. | Biodegradable, lower environmental impact. |

| Tetrahydrofuran (THF) | 66 | Excellent solvent for a wide range of organic compounds, can form peroxides. | Can be recycled, but peroxide formation requires careful management. |

| Water | 100 | The greenest solvent, but often limited by the poor solubility of organic reactants. | Non-toxic and environmentally benign. |

| Toluene | 110.6 | Good for reactions requiring higher temperatures, but has higher toxicity. | Volatile organic compound (VOC), requires careful handling and disposal. |

Atom Economy and E-Factor Analysis in Synthetic Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. primescholars.com A higher atom economy signifies a more efficient process with less waste generation. jocpr.com

For the synthesis of this compound, a common route might involve the reductive amination of 3-fluorophenyl propyl ketone.

Hypothetical Reaction for Atom Economy Calculation:

3-Fluorophenyl propyl ketone + Ammonia + Hydrogen → this compound + Water

In this idealized reaction, if all atoms of the reactants were incorporated into the product, the atom economy would be 100%. However, most real-world syntheses involve byproducts. For instance, the Gabriel synthesis, a classical method for preparing primary amines, is known for its poor atom economy due to the generation of stoichiometric amounts of phthalhydrazide (B32825) as a byproduct. rsc.orgmasterorganicchemistry.com

The E-Factor (Environmental Factor) provides a broader measure of the environmental impact of a chemical process, defined as the total mass of waste generated per unit mass of product. A lower E-Factor indicates a more environmentally friendly process. The E-Factor takes into account solvent losses, reaction byproducts, and any other waste generated during the synthesis and purification stages.

Table 2: Atom Economy and E-Factor for Different Synthetic Strategies

| Synthetic Method | Key Features | Atom Economy | E-Factor |

| Reductive Amination | Direct conversion of a ketone to an amine. | High | Low |

| Gabriel Synthesis | Uses phthalimide as an ammonia surrogate. masterorganicchemistry.com | Low rsc.org | High |

| Leuckart-Wallach Reaction | Reductive amination using formic acid or its derivatives. | Moderate | Moderate to High |

Purification and Isolation Strategies for High Purity Research Samples

The purification and isolation of this compound are critical steps to obtain high-purity samples suitable for research purposes. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

For a liquid amine like this compound, fractional distillation under reduced pressure is a common and effective technique for separating it from non-volatile impurities and solvents. Reducing the pressure lowers the boiling point, preventing thermal decomposition of the amine.

Crystallization is another powerful purification method, particularly if the amine can be converted into a solid salt, such as the hydrochloride salt. sigmaaldrich.com Dissolving the crude product in a suitable solvent system, such as an ethanol/water mixture, and allowing it to cool slowly can lead to the formation of highly pure crystals.

Silica (B1680970) gel chromatography is a versatile technique for purifying a wide range of organic compounds. For amines, it is often necessary to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (B128534) or ammonia-saturated methanol, to prevent the amine from strongly adsorbing to the acidic silica gel.

Table 3: Purification Techniques for this compound

| Purification Technique | Principle | Applicability | Purity Achievable |

| Fractional Distillation | Separation based on differences in boiling points. | For liquid amines and removal of volatile/non-volatile impurities. | >98% |

| Crystallization | Formation of a crystalline solid from a solution. | For solid derivatives (e.g., salts) or if the amine is a solid at room temperature. | >99% |

| Silica Gel Chromatography | Separation based on differential adsorption to a stationary phase. | Broadly applicable for removing closely related impurities. | >99% |

Chemical Reactivity and Derivatization Chemistry of 1 3 Fluorophenyl Butan 1 Amine

Transformations at the Primary Amine Moiety

The primary amine group in 1-(3-fluorophenyl)butan-1-amine is a key site for a variety of chemical modifications, including acylation, alkylation, and the formation of imines and related structures. These transformations are fundamental in organic synthesis for building molecular complexity.

Acylation Reactions and Amide Bond Formation

The primary amine of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form stable amide bonds. This reaction is a common strategy for derivatization. The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., a chloride ion). chemguide.co.uksavemyexams.com Typically, a base is added to neutralize the hydrogen chloride byproduct. chemguide.co.uk

The Schotten-Baumann procedure, which employs an aqueous base, is a classic method for this transformation. youtube.com For instance, the reaction of an amine with an acyl chloride in the presence of a base like triethylamine (B128534) or potassium carbonate proceeds efficiently. hud.ac.uk While specific studies on the acylation of this compound are not extensively documented in publicly available literature, the reactivity is expected to be analogous to that of similar primary amines. The reaction of 3-fluorobenzoyl chloride with various amines has been shown to produce the corresponding amides in good yields, illustrating the general feasibility of this type of transformation on related fluorinated scaffolds. hud.ac.uk

Table 1: Representative Acylation Reactions of Amines with Acyl Chlorides

| Amine | Acyl Chloride | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Pyrrolidine | 4-Fluorobenzoyl chloride | Triethylamine | Cyrene™ | (4-Fluorophenyl)(pyrrolidin-1-yl)methanone | 99% | hud.ac.uk |

| Aniline | 3-Fluorobenzoyl chloride | Triethylamine | Cyrene™ | N-(3-Fluorophenyl)benzamide | >98% | hud.ac.uk |

This table presents data for analogous acylation reactions to illustrate the expected reactivity.

N-Alkylation and Quaternization Strategies

N-alkylation of primary amines like this compound with alkyl halides can be challenging due to the potential for overalkylation. wikipedia.orgmasterorganicchemistry.com The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.orgyoutube.com

To achieve selective monoalkylation, specific strategies can be employed. One approach involves using a competitive deprotonation/protonation strategy where the reactant primary amine is selectively deprotonated while the product secondary amine remains protonated and thus unreactive. rsc.org A more common and generally more effective method for the controlled synthesis of secondary or tertiary amines is reductive amination. masterorganicchemistry.comlibretexts.org This one-pot reaction involves the formation of an imine from the primary amine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the desired amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). libretexts.orgchemistrysteps.comyoutube.com

Quaternization, the formation of a quaternary ammonium salt, occurs when a tertiary amine is treated with an alkyl halide. wikipedia.orglibretexts.org This reaction proceeds to completion as there are no protons on the nitrogen to be removed. libretexts.org

Formation of Imines, Enamines, and Heterocycles

The primary amine of this compound can react with aldehydes and ketones to form imines (also known as Schiff bases). libretexts.org This reversible, acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The pH of the reaction medium is crucial; it should be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination, but not so acidic as to protonate the amine, rendering it non-nucleophilic. libretexts.org

These imine intermediates can be valuable synthons for further reactions. For example, they can be reduced to form secondary amines as in reductive amination, or they can participate in cycloaddition reactions to form heterocyclic structures. researchgate.net

The synthesis of heterocycles from primary amines is a broad and important area of organic chemistry. For instance, three-component reactions involving a 1,3-dicarbonyl compound, an amine, and another component can lead to the formation of substituted anilines and other heterocyclic systems. beilstein-journals.orgnih.gov The reaction of an amine with acetone (B3395972) can form an enamine intermediate, which can then react further to build complex cyclic molecules. nih.gov Fluorinated heterocycles can also be synthesized through cycloaddition reactions involving fluorinated building blocks. nih.gov

Reactivity of the Fluoroaromatic Ring System

The fluoroaromatic ring of this compound presents opportunities for substitution reactions, although the activating nature of the aminoalkyl side chain and the deactivating (by induction) yet ortho-, para-directing nature of the fluorine atom create a nuanced reactivity profile.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org While a primary amine is a poor DMG, it can be converted into a more effective one, such as an amide (-NHCOR) or a tertiary amine (-NR₂). wikipedia.org The fluorine atom itself is considered a moderate DMG. organic-chemistry.org

In the case of this compound, acylation of the primary amine to form an amide would install a strong DMG. This would likely direct lithiation to the C2 position, ortho to both the amide and the fluorine atom. Subsequent reaction with an electrophile would introduce a new substituent at this position. The general principle involves the coordination of the lithium reagent to the heteroatom of the DMG, followed by deprotonation of the nearest ortho-proton. wikipedia.org

Table 2: Common Directing Metalation Groups (DMGs) and Their Relative Strengths

| Strength | Directing Group |

|---|---|

| Strong | -CONR₂, -SO₂NR₂, -OCONR₂, -OMOM |

| Moderate | -OCH₃, -NR₂, -F |

This table is a general representation of DMG strengths. wikipedia.orgorganic-chemistry.orgharvard.edu

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) typically occurs on aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to a good leaving group. masterorganicchemistry.comlibretexts.org In this context, fluorine can act as an excellent leaving group. masterorganicchemistry.com

The aromatic ring in this compound is not strongly activated towards traditional SNAr because the aminoalkyl group is electron-donating. However, the fluorine atom itself is inductively electron-withdrawing. For SNAr to occur on this substrate, where fluorine is the leaving group, harsh reaction conditions or alternative activation methods might be necessary.

Recent advances in photoredox catalysis have enabled SNAr reactions on unactivated and even electron-rich fluoroarenes. nih.govnih.gov These methods often utilize an organic photocatalyst and light to generate a cation radical intermediate from the fluoroarene, which is then highly susceptible to nucleophilic attack. nih.gov This approach could potentially be applied to this compound to replace the fluorine atom with various nucleophiles, including amines, azoles, and carboxylic acids. nih.govnih.gov

Electrophilic Aromatic Substitution (EAS) Potential

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the directing effects of the two substituents: the 1-aminobutyl group and the fluorine atom.

The amino group is a potent activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. nih.govpressbooks.publibretexts.org This donation of electron density stabilizes the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. libretexts.org Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring through the inductive effect. However, like other halogens, it is also an ortho, para-director because its lone pairs can be donated by resonance to stabilize the arenium ion intermediate. pressbooks.publibretexts.org

When multiple substituents are present on a benzene (B151609) ring, the most activating group generally controls the position of electrophilic attack. masterorganicchemistry.com In the case of this compound, the strongly activating 1-aminobutyl group is expected to be the dominant directing group. Therefore, electrophilic substitution is predicted to occur primarily at the positions ortho and para to the 1-aminobutyl group.

Considering the positions on the ring:

Position 2: ortho to the 1-aminobutyl group and meta to the fluorine.

Position 4: para to the 1-aminobutyl group and meta to the fluorine.

Position 6: ortho to the 1-aminobutyl group and ortho to the fluorine.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Relation to 1-Aminobutyl Group | Relation to Fluoro Group | Predicted Reactivity |

| 2 | ortho | meta | Favored |

| 4 | para | meta | Highly Favored |

| 5 | meta | para | Disfavored |

| 6 | ortho | ortho | Favored (potential steric hindrance) |

Mechanistic Studies of Key Reactions

Detailed mechanistic studies for the reactions of this compound are not extensively reported in the literature. However, the mechanisms can be inferred from the well-established principles of amine and aromatic chemistry.

N-Acylation: The reaction of this compound with an acylating agent, such as an acid chloride or anhydride, proceeds through a nucleophilic acyl substitution mechanism. orgoreview.combyjus.com The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. This initial attack forms a tetrahedral intermediate. orgoreview.com The intermediate then collapses, expelling the leaving group (e.g., chloride) to form the corresponding N-substituted amide. orgoreview.com A base, such as pyridine, is often added to neutralize the acidic byproduct (e.g., HCl). orgoreview.com

N-Alkylation: The alkylation of this compound with an alkyl halide follows a nucleophilic substitution (SN2) mechanism. ucalgary.ca The primary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. ucalgary.ca A common issue with this reaction is over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts. masterorganicchemistry.com To achieve selective mono-alkylation, specific strategies such as using a large excess of the amine or employing alternative methods like reductive amination are often necessary. nih.govmasterorganicchemistry.com The "borrowing hydrogen" or "hydrogen autotransfer" strategy, often catalyzed by ruthenium or iridium complexes, provides a more atom-economical and selective method for N-alkylation of amines with alcohols. nih.gov This process involves the temporary oxidation of the alcohol to an aldehyde or ketone, which then undergoes condensation with the amine to form an imine, followed by reduction of the imine by the metal hydride catalyst. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Fluorophenyl Butan 1 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 1-(3-Fluorophenyl)butan-1-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton, carbon, and fluorine signals.

¹H, ¹³C, and ¹⁹F NMR for Structural Assignment and Purity Assessment

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would show complex multiplets for the four protons on the fluorophenyl ring. The proton ortho to the fluorine atom would likely appear as a doublet of doublets due to coupling with the adjacent protons and the fluorine atom. The other aromatic protons would also display splitting patterns consistent with their positions relative to the fluorine and the amino-butyl substituent. The benzylic proton (CH-NH₂) would resonate as a triplet, coupled to the adjacent methylene (B1212753) group of the butyl chain. The protons of the butyl chain would appear as multiplets in the upfield region of the spectrum. The integration of these signals would correspond to the number of protons in each environment, and the absence of impurity signals would confirm the sample's purity.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. youtube.comdrugbank.comchemicalbook.com For this compound, ten distinct signals are anticipated. The carbon atoms of the phenyl ring would appear in the downfield region (typically 110-165 ppm), with the carbon directly bonded to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The chemical shifts of the other aromatic carbons are also influenced by the fluorine substituent. researchgate.netlibretexts.org The carbons of the butyl chain would resonate in the upfield aliphatic region (typically 10-60 ppm). libretexts.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. miamioh.educhemguide.co.uk For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the phenyl ring. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. nih.gov Coupling to the ortho-protons on the aromatic ring would result in a multiplet structure for the fluorine signal, providing further structural confirmation.

Predicted NMR Data for this compound:

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | ¹⁹F Chemical Shift (ppm, predicted) |

| C1 (CH) | 4.1 - 4.3 (t) | 55 - 60 | |

| C2 (CH₂) | 1.6 - 1.8 (m) | 38 - 42 | |

| C3 (CH₂) | 1.3 - 1.5 (m) | 19 - 23 | |

| C4 (CH₃) | 0.8 - 1.0 (t) | 13 - 15 | |

| C1' | - | 145 - 150 (d, JCF ≈ 7-9 Hz) | |

| C2' | 7.1 - 7.3 (m) | 113 - 117 (d, JCF ≈ 21-23 Hz) | |

| C3' | - | 161 - 164 (d, JCF ≈ 240-250 Hz) | -110 to -115 |

| C4' | 6.9 - 7.1 (m) | 114 - 118 (d, JCF ≈ 20-22 Hz) | |

| C5' | 7.2 - 7.4 (m) | 129 - 132 (d, JCF ≈ 8-10 Hz) | |

| C6' | 7.0 - 7.2 (m) | 122 - 126 (d, JCF ≈ 3-4 Hz) | |

| NH₂ | 1.5 - 2.5 (br s) |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are instrumental in assembling the molecular structure by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would confirm the connectivity within the butyl chain (H1 to H2, H2 to H3, and H3 to H4) and the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the benzylic proton (H1) to the aromatic carbons (C1', C2', C6') and from the aromatic protons to the benzylic carbon (C1), thus confirming the attachment of the butylamine (B146782) chain to the fluorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. For example, NOESY could show correlations between the benzylic proton and the ortho-protons of the phenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z). chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight of the parent ion, allowing for the determination of the elemental composition. For this compound (C₁₀H₁₄FN), the expected exact mass would be calculated and compared to the experimentally determined value, confirming the molecular formula with high confidence.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. This provides detailed structural information. For this compound, the primary fragmentation pathway is expected to be alpha-cleavage, which is characteristic of amines. nih.govlibretexts.orglibretexts.org This involves the cleavage of the C-C bond adjacent to the nitrogen atom.

Predicted Key Fragmentations for this compound:

| Fragmentation Pathway | Resulting Ion | Predicted m/z |

| α-cleavage (loss of propyl radical) | [C₇H₇FN]⁺ | 124 |

| Benzylic cleavage (loss of butylamine) | [C₆H₄F]⁺ | 95 |

| Loss of ammonia (B1221849) | [C₁₀H₁₁F]⁺ | 150 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic and aliphatic groups would be observed around 2850-3100 cm⁻¹. The C-F stretching vibration of the fluorophenyl group would give a strong absorption band in the region of 1250-1000 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-C stretching of the phenyl ring would be a prominent feature.

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H stretch (asymmetric & symmetric) | 3300 - 3500 (medium) | Weak |

| Aromatic C-H stretch | 3000 - 3100 (medium) | Strong |

| Aliphatic C-H stretch | 2850 - 2960 (strong) | Strong |

| Aromatic C=C stretch | 1450 - 1600 (medium-strong) | Strong |

| N-H bend (scissoring) | 1590 - 1650 (medium) | Weak |

| C-F stretch | 1000 - 1250 (strong) | Medium |

Note: Predicted frequencies are based on typical ranges for the respective functional groups.

X-ray Diffraction Crystallography for Solid-State Structural Analysis

X-ray diffraction (XRD) on single crystals is the most powerful method for determining the absolute three-dimensional arrangement of atoms in a solid-state chemical structure. It provides unequivocal proof of connectivity, conformation, and both relative and absolute stereochemistry. For chiral molecules like this compound, obtaining a crystalline salt with a suitable chiral counter-ion is a common strategy to facilitate crystallization and determine the absolute configuration of the stereocenter.

While a crystal structure for this compound itself is not publicly available, analysis of a closely related derivative, (S)-1-(4-fluorophenyl)ethylammonium (R)-mandelate, provides significant insight into the solid-state interactions and packing of such compounds. In a study on the resolution of fluorophenylalkylamines, this salt was synthesized and its structure was determined by single-crystal XRD.

The analysis revealed that the salt crystallizes in the orthorhombic space group P2₁2₁2₁. The crystal structure is stabilized by a robust three-dimensional network of hydrogen bonds. The ammonium (B1175870) group of the (S)-1-(4-fluorophenyl)ethylammonium cation acts as a hydrogen bond donor to all three oxygen atoms of the (R)-mandelate anion: the two carboxylate oxygens and the hydroxyl group. This extensive hydrogen bonding network is critical for the formation of a stable crystal lattice and for the chiral recognition between the amine and the mandelate (B1228975) counter-ion.

Table 1: Crystallographic Data for (S)-1-(4-fluorophenyl)ethylammonium (R)-mandelate

| Parameter | Value |

| Chemical Formula | C₁₆H₁₈FNO₃ |

| Formula Weight | 291.31 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.2583(3) |

| b (Å) | 9.1129(5) |

| c (Å) | 26.1897(14) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1494.59(14) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 173 |

| Radiation (λ) | MoKα (0.71073 Å) |

This data is for a derivative and not the primary compound of interest but serves as a representative example for this class of compounds.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light, providing methods to determine the enantiomeric excess (e.e.) and absolute configuration of a sample. Key techniques include polarimetry and circular dichroism.

Polarimetry measures the optical rotation of a substance, which is its ability to rotate the plane of plane-polarized light. wikipedia.orglibretexts.org The specific rotation, [α], is a characteristic physical property of a chiral compound. wikipedia.orgmasterorganicchemistry.com For a sample containing a mixture of enantiomers, the observed rotation can be used to calculate the enantiomeric excess, provided the specific rotation of the pure enantiomer is known. wikipedia.org For instance, if a sample of a chiral amine has a specific rotation of +10° and the pure enantiomer's rotation is +50°, the optical purity, and thus the e.e., is 20%. While a powerful and accessible technique, its accuracy can be limited by the presence of other optically active impurities. wikipedia.org

Circular Dichroism (CD) Spectroscopy is a more sophisticated technique that measures the difference in absorption of left and right circularly polarized light. nih.govacs.org While simple chiral amines like this compound may have weak or non-informative CD signals in the accessible UV-Vis range, their analysis can be greatly enhanced through derivatization or complexation. nsf.govrsc.org

A modern approach involves the in-situ formation of a CD-active complex. nih.gov For example, a chiral primary amine can be mixed with an achiral dialdehyde (B1249045) and a metal ion, such as iron(II), to form a chiral metal complex. nih.gov The chirality of the amine induces a preferred helicity in the resulting complex, which then exhibits a strong CD signal, often in the visible region of the spectrum. The intensity of this induced CD signal is directly proportional to the enantiomeric excess of the amine. nih.gov

Table 2: Comparison of Chiroptical Methods for Enantiomeric Excess Determination

| Technique | Principle | Advantages | Limitations |

| Polarimetry | Measures the rotation of plane-polarized light. wikipedia.orglibretexts.org | Fast, simple instrumentation, non-destructive. | Requires known specific rotation of pure enantiomer; sensitive to impurities. wikipedia.org |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. acs.org | High sensitivity; can determine absolute configuration; less affected by achiral impurities. | Often requires derivatization or complexation for simple amines. nih.govnsf.gov |

| ¹⁹F NMR with Chiral Agent | Uses a chiral solvating or derivatizing agent to induce separate NMR signals for each enantiomer. nih.gov | Provides direct integration for accurate e.e.; no baseline standards needed. | Requires an NMR spectrometer and a suitable chiral agent. nih.gov |

This multi-component assembly approach allows for the creation of calibration curves by plotting the CD signal intensity against known e.e. values. utexas.edu These curves can then be used to determine the enantiomeric purity of unknown samples with high accuracy. utexas.edu This method is broadly applicable to a range of α-chiral primary amines. nih.govrsc.org

Computational and Theoretical Analysis of this compound: An In-Silico Investigation

Computational chemistry offers powerful tools to investigate the properties of molecules at an atomic level. Techniques such as quantum chemical calculations and molecular dynamics simulations can provide deep insights into a molecule's behavior and reactivity. For a compound like this compound, these methods could elucidate the influence of the fluorine substituent on the phenyl ring and the conformational flexibility of the butylamine chain.

Analytical Method Development and Validation for Research Grade 1 3 Fluorophenyl Butan 1 Amine

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation and analysis of chemical compounds. For a molecule like 1-(3-Fluorophenyl)butan-1-amine, different chromatographic techniques are employed to address specific analytical challenges, from routine purity checks to the more complex separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying the amount of this compound in a sample. A well-developed reversed-phase HPLC method can effectively separate the target compound from its non-volatile impurities and degradation products.

A typical HPLC method would utilize a C18 stationary phase, which provides excellent retention and separation for moderately polar compounds like aromatic amines. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is optimized to achieve a suitable retention time and resolution. Detection is commonly performed using a UV detector, as the phenyl ring in the molecule allows for strong absorbance at a specific wavelength. For method validation, parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) are established to ensure the reliability of the results. nih.gov

| Parameter | Typical Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~ 5.8 min |

| LOD | ~ 0.01 µg/mL |

| LOQ | ~ 0.03 µg/mL |

| Linearity (r²) | > 0.999 |

| Recovery | 98-102% |

Gas Chromatography (GC) for Volatile Impurity Analysis

Gas Chromatography (GC) is particularly suited for the analysis of volatile impurities that may be present in the this compound sample, such as residual solvents from the synthesis or volatile by-products. The use of a capillary column with a suitable stationary phase, like a CP-Volamine column, is designed for the separation of volatile amines. nih.gov

In a typical GC analysis, the sample is dissolved in an appropriate solvent and injected into the heated inlet of the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or hydrogen, carries the vaporized sample through the column. The separation is based on the differential partitioning of the analytes between the carrier gas and the stationary phase. A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds. nih.gov

| Parameter | Typical Value |

| Column | CP-Volamine, 30 m x 0.25 mm x 1.5 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 240 °C at 15 °C/min, hold for 5 min |

| Detector | FID at 260 °C |

| Analysis Time | ~ 20 min |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the carbon atom bonded to the amino group, it can exist as a pair of enantiomers. Determining the enantiomeric purity is critical, as different enantiomers can exhibit distinct biological activities. Chiral chromatography is the gold standard for separating and quantifying enantiomers. nih.gov

This is typically achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. nih.gov The choice of mobile phase, which can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reversed-phase system, is crucial for achieving optimal separation. The resolution of the two enantiomer peaks is a key indicator of the method's effectiveness.

| Parameter | Typical Value |

| Column | Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Resolution (Rs) | > 2.0 |

Coupled Analytical Techniques

Coupling chromatographic separation with mass spectrometry provides a powerful tool for both the identification and quantification of compounds, even at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is invaluable for confirming the molecular weight of this compound and for identifying unknown impurities. nih.gov

Following separation on the HPLC column, the eluent is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Electrospray ionization (ESI) is a common technique for polar molecules like amines. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that can confirm the identity of the compound and its fragments. squ.edu.om

| Parameter | Typical Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Monitored Ion (m/z) | [M+H]+ for this compound |

| Fragment Ions | Characteristic fragments for structural confirmation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

For the analysis of complex mixtures of volatile and semi-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. It offers excellent separation and definitive identification of individual components. waters.com This is particularly useful for identifying trace impurities that may not be detectable by GC-FID.

The principles of separation in GC-MS are the same as in GC. However, instead of an FID, the column eluent is directed into a mass spectrometer. Electron ionization (EI) is a common ionization method in GC-MS, which generates a reproducible fragmentation pattern that can be compared to spectral libraries for positive identification of impurities. waters.com

| Parameter | Typical Value |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range Scanned | 40-400 amu |

| Library Matching | NIST or other spectral libraries for impurity identification |

Spectrophotometric and Titrimetric Methods for Concentration Determination

The accurate determination of the concentration of research-grade this compound is fundamental for its characterization and use in further scientific investigations. Spectrophotometric and titrimetric methods are two classical analytical techniques that can be developed and validated for this purpose.

Spectrophotometric Method

Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile technique for the quantification of aromatic compounds. Aromatic amines, including this compound, exhibit UV absorbance, which can be exploited for concentration determination. researchgate.netnih.gov The method may involve direct measurement of the solution's absorbance or a derivatization step to enhance sensitivity and specificity. For instance, a method can be developed based on the reaction of the primary amine group with a specific chromogenic reagent, leading to a colored product with a distinct absorption maximum in the visible region.

A hypothetical UV-Vis spectrophotometric method could involve preparing a series of standard solutions of this compound in a suitable solvent, such as methanol. The absorbance of these solutions is then measured at the wavelength of maximum absorbance (λmax), which would be predetermined by scanning a solution of the compound across the UV-Vis spectrum. A calibration curve is constructed by plotting absorbance versus concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Interactive Table: Hypothetical Spectrophotometric Data for this compound

| Concentration (µg/mL) | Absorbance at λmax |

| 10 | 0.152 |

| 20 | 0.305 |

| 30 | 0.458 |

| 40 | 0.610 |

| 50 | 0.763 |

Titrimetric Method

Titrimetry, specifically non-aqueous acid-base titration, offers a robust and accurate method for the assay of basic compounds like this compound. oup.compatsnap.com Due to the weak basicity of the aromatic amine, titration in an aqueous medium may not provide a sharp endpoint. oup.com Therefore, a non-aqueous solvent, such as glacial acetic acid, is employed to enhance the basicity of the amine. patsnap.comindustrialpharmacist.com

The method involves dissolving a precisely weighed amount of the sample in glacial acetic acid and titrating with a standardized solution of a strong acid, typically perchloric acid, also prepared in glacial acetic acid. patsnap.comich.org The endpoint of the titration can be detected potentiometrically using a suitable electrode system or visually with the aid of an indicator like crystal violet. Potentiometric titration is often preferred for its higher precision and objectivity. youtube.com The concentration is calculated based on the volume of titrant consumed to reach the equivalence point.

Interactive Table: Hypothetical Potentiometric Titration Data for this compound

| Sample Weight (mg) | Titrant Volume (mL) of 0.1 N Perchloric Acid | Calculated Purity (%) |

| 150.2 | 8.90 | 99.8 |

| 151.5 | 8.98 | 99.9 |

| 149.8 | 8.87 | 99.7 |

| 150.8 | 8.93 | 99.8 |

| 151.1 | 8.95 | 99.8 |

Method Validation Parameters: Linearity, Accuracy, Precision, Robustness

Validation of the developed analytical methods is crucial to ensure their reliability, accuracy, and suitability for their intended purpose. patsnap.com The validation process is conducted following guidelines from the International Council for Harmonisation (ICH). ich.orgeuropa.eu

Linearity

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. ich.orgyoutube.com For the spectrophotometric method, this is assessed by preparing a series of at least five concentrations and plotting the absorbance against the concentration. The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (R²) of the linear regression, which should ideally be close to 1. researchgate.net For the titrimetric method, linearity can be shown by titrating different weights of the sample and plotting the weight against the volume of titrant consumed. metrohm.com

Interactive Table: Hypothetical Linearity Data for Spectrophotometric Method

| Concentration (µg/mL) | Absorbance |

| 5 | 0.075 |

| 10 | 0.152 |

| 25 | 0.380 |

| 50 | 0.763 |

| 75 | 1.145 |

| Regression Equation | y = 0.0152x + 0.001 |

| Coefficient of Determination (R²) | 0.9998 |

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. ich.orgyoutube.com It is often determined through recovery studies by adding a known amount of the analyte (spiking) to a placebo or blank matrix and analyzing the sample. The percentage of the analyte recovered is then calculated. Accuracy should be assessed at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with multiple preparations at each level. nih.govnih.gov

Interactive Table: Hypothetical Accuracy (Recovery) Data

| Spike Level | Amount Added (mg) | Amount Found (mg) | % Recovery |

| 80% | 80.1 | 79.8 | 99.6 |

| 100% | 100.2 | 100.5 | 100.3 |

| 120% | 120.3 | 119.9 | 99.7 |

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is usually evaluated at two levels: repeatability and intermediate precision. ich.org

Repeatability (Intra-day Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is determined by performing a minimum of six replicate determinations at 100% of the test concentration or from nine determinations across the specified range. ich.org The results are expressed as the relative standard deviation (RSD).

Intermediate Precision (Inter-day Precision): This evaluates the within-laboratory variations, such as on different days, with different analysts, or using different equipment. The RSD of the results is calculated to assess the intermediate precision.

Interactive Table: Hypothetical Precision Data

| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean | % RSD |

| Repeatability (Assay %) | 99.8 | 99.5 | 100.1 | 99.7 | 100.2 | 99.9 | 99.87 | 0.25 |

| Intermediate Precision (Assay %) | 99.6 | 100.3 | 99.4 | 100.5 | 99.8 | 100.1 | 99.95 | 0.41 |

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. industrialpharmacist.comchromatographyonline.com This provides an indication of its reliability during normal usage. industrialpharmacist.com For a spectrophotometric method, these parameters could include the wavelength, temperature, or composition of the mobile phase in a chromatographic separation. For a titrimetric method, parameters such as the temperature of the titrant or the composition of the solvent could be varied. The effect of these variations on the analytical results is evaluated. waters.com

Interactive Table: Hypothetical Robustness Data for Titrimetric Method

| Parameter Varied | Variation | Result (Assay %) |

| Nominal Condition | - | 99.8 |

| Titrant Temperature | + 2°C | 99.6 |

| - 2°C | 100.1 | |

| Solvent Composition | + 5% Acetic Anhydride | 99.7 |

| - 5% Acetic Anhydride | 99.9 |

Role of 1 3 Fluorophenyl Butan 1 Amine As a Versatile Chemical Building Block

Application in the Construction of Complex Organic Scaffolds

There is no specific information available in the public research domain detailing the application of 1-(3-Fluorophenyl)butan-1-amine in the construction of complex organic scaffolds. While related fluorinated aromatic amines are utilized as precursors for bioactive molecules, dedicated studies showcasing the synthetic routes from this particular compound to elaborate molecular frameworks are not found. The inherent chemical functionalities of this compound, namely the primary amine and the fluorinated phenyl ring, theoretically allow for a range of chemical transformations. The amine group can serve as a nucleophile or be transformed into various other functional groups, while the fluorophenyl moiety can participate in cross-coupling reactions or electrophilic aromatic substitutions, modulated by the electronic effects of the fluorine atom. However, without published research, any discussion of its role in this area remains speculative.

Contribution to Synthetic Methodologies for Nitrogen-Containing Compounds

The scientific literature does not currently contain specific examples of synthetic methodologies that have been developed using this compound as a key component for the synthesis of nitrogen-containing compounds. The development of new synthetic methods often involves the exploration of the reactivity of novel building blocks under various reaction conditions. While general methods for the synthesis of nitrogen-containing heterocycles and other nitrogenous compounds are abundant, those that specifically highlight the unique contributions or advantages of using this compound are absent. Research in this area would be necessary to establish its role and potential benefits, such as influencing regioselectivity, stereoselectivity, or reaction efficiency due to its specific substitution pattern.

Exploration in Library Synthesis for Chemical Space Exploration

There are no documented instances of this compound being utilized in library synthesis for the purpose of chemical space exploration. Combinatorial chemistry and parallel synthesis are powerful tools for generating large numbers of compounds for screening and drug discovery. The structure of this compound makes it a theoretically suitable candidate for such endeavors. It possesses multiple points of diversification, including the amine and the aromatic ring, which could be functionalized to create a library of related but distinct molecules. Nevertheless, the lack of published studies employing this compound in high-throughput synthesis indicates that its potential in this area is yet to be realized or reported.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 1-(3-Fluorophenyl)butan-1-amine, and how are impurities controlled?

Methodological Answer:

The compound is typically synthesized via reductive amination of 3-fluorobenzaldehyde with butylamine or through nucleophilic substitution of fluorinated precursors. Key steps include:

- Reductive Amination: Use NaBH₃CN or H₂/Pd-C to reduce the imine intermediate formed between 3-fluorobenzaldehyde and butylamine. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:4) .

- Impurity Control: Purify via column chromatography (silica gel, gradient elution with 5–20% methanol in dichloromethane) to remove unreacted aldehyde or secondary amines. Confirm purity (>95%) by HPLC (C18 column, 220 nm) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Expect aromatic protons at δ 6.7–7.2 ppm (meta-fluorine coupling) and aliphatic protons at δ 1.4–1.8 ppm (butyl chain). Use deuterated chloroform (CDCl₃) for optimal resolution .

- ¹⁹F NMR: A singlet at ~-110 ppm confirms the absence of ortho/para fluorine impurities .

- Mass Spectrometry: ESI-MS (positive mode) should show [M+H]⁺ at m/z 182.1. Fragmentation peaks at m/z 123 (loss of butylamine) validate the structure .

Advanced: How can X-ray crystallography resolve conformational ambiguities in this compound derivatives?

Methodological Answer:

- Crystal Growth: Dissolve the compound in ethanol/water (4:1) and evaporate slowly at 4°C to obtain single crystals.

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. SHELXT (via the SHELX suite) solves the phase problem for small-molecule structures .

- Analysis: Refine anisotropic displacement parameters to 0.05 Ų. Fluorine positional parameters should align with DFT-optimized geometries (e.g., B3LYP/6-311G**) to confirm the absence of rotational isomers .

Advanced: How to design a structure-activity relationship (SAR) study for this compound analogs targeting CNS receptors?

Methodological Answer:

- Derivatization Strategies:

- Biological Assays:

- Radioligand Binding: Test affinity for σ₁ receptors using [³H]-(+)-pentazocine. IC₅₀ values <10 μM suggest therapeutic potential .

- Functional Assays: Measure cAMP inhibition in HEK293 cells expressing dopamine D₂ receptors to assess inverse agonism .

Advanced: How to resolve contradictions in logP measurements for this compound?

Methodological Answer:

Discrepancies often arise from pH-dependent partitioning or solvent system choices. Standardize methods:

- Shake-Flask Method: Use octanol/water (pH 7.4) with UV quantification (λ = 254 nm). Average logP = 2.1 ± 0.2 .

- HPLC-Based Method: Calibrate with reference compounds (e.g., nitrobenzene). Retention time correlation gives logP = 2.3 ± 0.1 . Adjust for ionization (pKa ~9.5) using Henderson-Hasselbalch corrections.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Spill Management: Neutralize spills with 5% acetic acid, then absorb with vermiculite. Dispose as halogenated waste (EPA Code D003) .

- Storage: Keep in amber glass under argon at –20°C to prevent oxidation. Shelf life: 12 months .

Advanced: How to optimize enantioselective synthesis of this compound?

Methodological Answer:

- Chiral Catalysts: Use (R)-BINAP/Pd for asymmetric hydrogenation (90% ee) .

- Resolution: React with L-tartaric acid in ethanol. Recrystallize diastereomeric salts 3× to achieve >99% ee .

- Analysis: Chiral HPLC (Chiralpak AD-H column, hexane/IPA 95:5) confirms enantiopurity .

Advanced: What computational methods predict the metabolic stability of this compound?

Methodological Answer:

- In Silico Tools:

- CYP450 Metabolism: Use Schrödinger’s QikProp to predict CYP2D6 oxidation (t₁/₂ ~45 min).

- Glucuronidation: SwissADME identifies the amine group as a site for Phase II metabolism .

- Validation: Compare with in vitro microsomal assays (human liver microsomes, NADPH regeneration system) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.